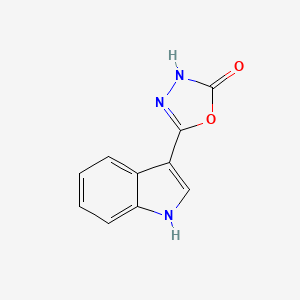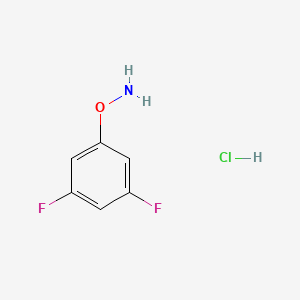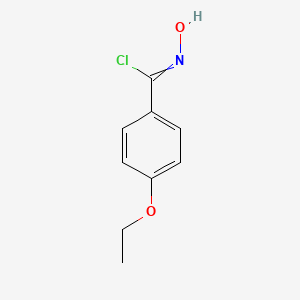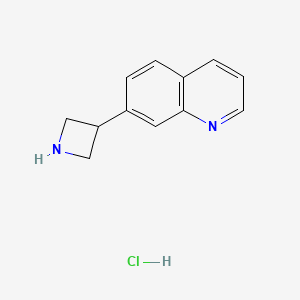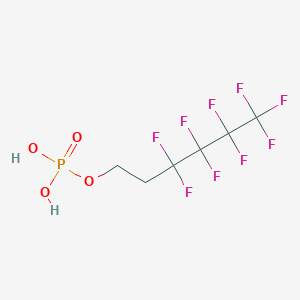
3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate is a fluorinated organophosphate compound It is characterized by the presence of a nonafluorohexyl group, which imparts unique chemical and physical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate typically involves the reaction of nonafluorohexanol with phosphoric acid or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrogen phosphate ester. The general reaction can be represented as follows:
Nonafluorohexanol+Phosphoric Acid→3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The purification of the final product is achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce nonafluorohexanol and phosphoric acid.
Esterification: It can react with alcohols to form different esters.
Substitution Reactions: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.
Substitution Reactions: Various reagents, including halides and nucleophiles, can be used under controlled conditions.
Major Products Formed
Hydrolysis: Nonafluorohexanol and phosphoric acid.
Esterification: Different esters depending on the alcohol used.
Substitution: Compounds with substituted phosphate groups.
Scientific Research Applications
3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug delivery systems due to its stability and hydrophobic properties.
Industry: Utilized in the production of specialty coatings, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate involves its interaction with molecular targets through its phosphate group. The nonafluorohexyl group imparts hydrophobicity, allowing the compound to interact with lipid membranes and hydrophobic pockets in proteins. The phosphate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane
- 2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalohydrazide
Uniqueness
3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate is unique due to its combination of a highly fluorinated alkyl chain and a phosphate group. This combination imparts both hydrophobic and hydrophilic properties, making it versatile for various applications. Its stability and reactivity also distinguish it from other similar compounds.
Properties
CAS No. |
150065-76-2 |
|---|---|
Molecular Formula |
C4F9CH2CH2OP(=O)(OH)2 C6H6F9O4P |
Molecular Weight |
344.07 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexyl dihydrogen phosphate |
InChI |
InChI=1S/C6H6F9O4P/c7-3(8,1-2-19-20(16,17)18)4(9,10)5(11,12)6(13,14)15/h1-2H2,(H2,16,17,18) |
InChI Key |
BBLFCNLVILKUEU-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


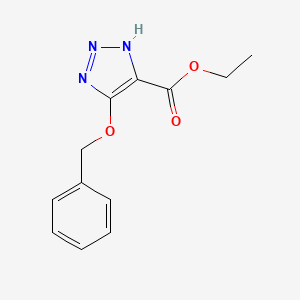
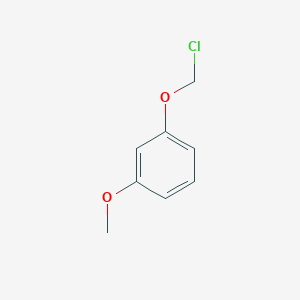
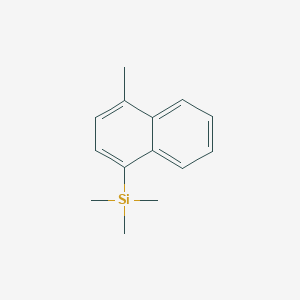
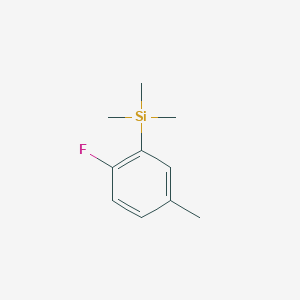
![2-[(1-Boc-4-piperidyl)methyl]pyrimidine](/img/structure/B13700338.png)



![[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol](/img/structure/B13700361.png)
![6-Bromo-3-nitrobenzo[b]thiophene](/img/structure/B13700367.png)
